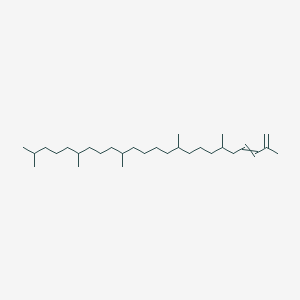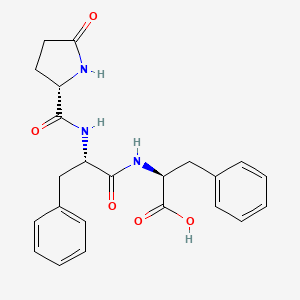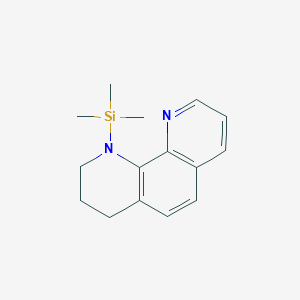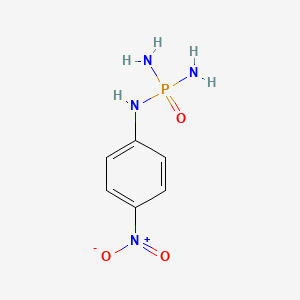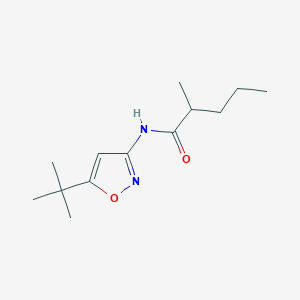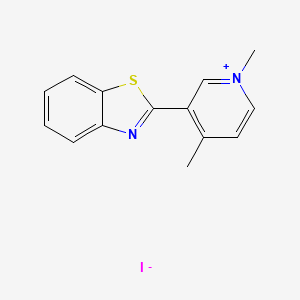
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzothiazole and pyridinium. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in various fields . The incorporation of a pyridinium moiety enhances the compound’s solubility and reactivity, making it a valuable entity in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the condensation of 2-aminobenzenethiol with an appropriate pyridinium precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of microwave irradiation or other advanced techniques can enhance reaction rates and reduce energy consumption . The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted pyridinium derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
科学的研究の応用
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyridinium group enhances the compound’s solubility and facilitates its transport across cell membranes, increasing its bioavailability .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: A parent compound with similar biological activities but lacking the pyridinium moiety.
2-Phenylbenzothiazole: Exhibits similar antimicrobial and anticancer properties but with different solubility and reactivity profiles.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: A compound with potent antibacterial activity, used in medicinal chemistry research.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of both benzothiazole and pyridinium moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances the compound’s solubility, reactivity, and bioavailability, making it a versatile and valuable compound for various applications .
特性
CAS番号 |
74292-37-8 |
|---|---|
分子式 |
C14H13IN2S |
分子量 |
368.24 g/mol |
IUPAC名 |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C14H13N2S.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZQKIWMYLXMCSEH-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3S2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


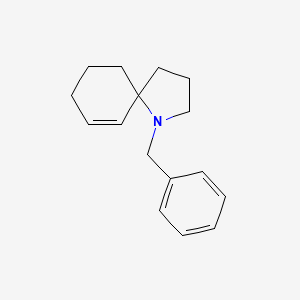
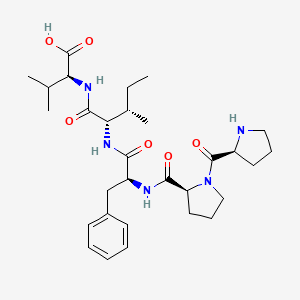

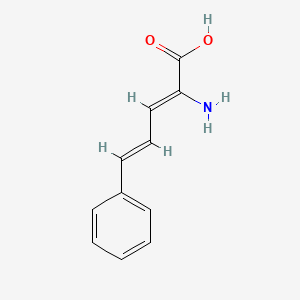
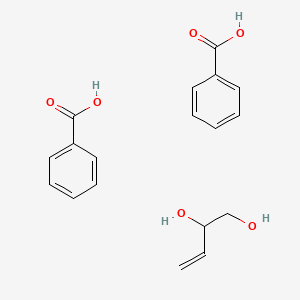
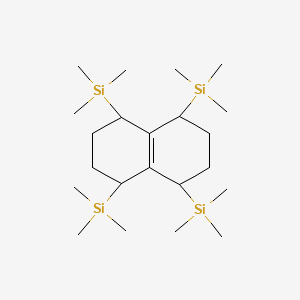

![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

